3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is a derivative of phthalazine, a bicyclic compound that contains nitrogen atoms in its structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. Phthalazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The compound can be synthesized from various precursors, including 2-amino-3,4-dihydrophthalazine-1(2H)-one and methylating agents. It can also be derived from other phthalazine derivatives through specific chemical reactions that modify the molecular structure.
3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It belongs to the broader category of organic compounds known as phthalazines, which are characterized by their fused aromatic rings and nitrogen-containing heterocycles.
The synthesis of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride typically involves several key steps:
The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or dimethylformamide (DMF). The purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
The molecular formula of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is C9H8ClN3O. The compound features a fused bicyclic structure consisting of a phthalazine core with a methyl group at the 3-position and a hydroxyl group at the 1-position.
Key structural data include:
The primary reactions involving 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride include:
Reactions are typically conducted under controlled conditions to ensure high yields and selectivity. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm product formation and structure.
Research indicates that compounds similar to 3-Methyl-3,4-dihydrophthalazin-1(2H)-one can inhibit certain cancer cell lines and exhibit anti-inflammatory effects, although specific data on this compound's mechanism remains limited.
Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide insights into the functional groups present and confirm the identity of the compound.
3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride has potential applications in:
Phthalazin-1(2H)-one derivatives represent a privileged scaffold in modern anticancer drug development due to their versatile target engagement capabilities. These nitrogen-containing heterocycles demonstrate potent inhibitory effects against key oncological targets, particularly poly(ADP-ribose) polymerase (PARP) enzymes. The clinical validation of this mechanism is exemplified by olaparib, a phthalazinone-based PARP inhibitor that exploits synthetic lethality in BRCA-deficient cancers [6] [7]. Molecular hybridization strategies have further expanded the pharmacological utility of phthalazinones, as evidenced by novel hybrids incorporating dithiocarbamate moieties that demonstrate selective antiproliferative activity against human cancer cell lines (A2780, NCI-H460, MCF-7) with IC₅₀ values below 10 µM [2].
The structural flexibility of phthalazinones enables strategic positioning of pharmacophoric elements to optimize target interactions. Derivatives with dithiocarbamate at the N2 position (compounds 6-8) preferentially inhibit A2780 (ovarian) and MCF-7 (breast) cancer cell lines, while C4-substituted analogues (compound 9 series) show selectivity toward NCI-H460 (lung carcinoma) cells [2]. This differential activity highlights how scaffold modification directs biological specificity. Recent fragment-based drug discovery has identified 4-(aminomethyl)phthalazin-1(2H)-one as a viable starting point for PRMT5•MTA complex inhibitors, yielding development candidate MRTX1719 that selectively targets methylthioadenosine phosphorylase (MTAP)-deleted cancers [10].
Table 1: Pharmacological Profile of Phthalazinone-Based Therapeutic Agents
Compound | Molecular Target | Therapeutic Application | Potency (IC₅₀) | Cancer Cell Selectivity |
---|---|---|---|---|
Olaparib | PARP1/2 | BRCA-mutant cancers | 12.6 ± 1.1 nM | BRCA-deficient tumors |
Compound 6g | Undefined anticancer target | Broad-spectrum anticancer | 5.20 ± 0.13 µM | A-2780 ovarian carcinoma |
Compound 9d | Undefined anticancer target | Broad-spectrum anticancer | <10 µM | NCI-H460 lung carcinoma |
MRTX1719 (derivative) | PRMT5•MTA complex | MTAP-deleted cancers | Not reported | MTAP-null tumors |
Dual-targeting inhibitors incorporating phthalazinone motifs represent an emerging paradigm in oncology drug design. The strategy conjugates phthalazinones with additional pharmacophores (e.g., histone deacetylase inhibitors, receptor tyrosine kinase inhibitors) to overcome monotherapy resistance. These hybrids leverage synergistic effects while maintaining favorable pharmacokinetic profiles—exemplified by CUDC-101 (EGFR/HDAC inhibitor) and CUDC-907 (PI3K/HDAC inhibitor) currently in clinical trials [5]. The phthalazinone core serves as an optimal platform for such hybrid molecules due to its synthetic accessibility and tolerance for multifunctionalization.
Nitrogen heterocycles constitute approximately 60% of unique small-molecule drugs, reflecting their indispensable role in medicinal chemistry [9]. The dominance of these scaffolds originates from their: (1) Biomimetic properties that facilitate interactions with biological targets; (2) Tunable physicochemical characteristics; and (3) Metabolic stability in vivo. Phthalazinones belong to the bridged bicyclic nitrogen heterocycle family that gained prominence following the clinical success of PARP inhibitors. Their evolution parallels broader trends in heterocyclic drug development, where initial natural product-inspired compounds (e.g., tetracycline antibiotics) gave way to rationally designed synthetic derivatives [9].
The synthetic accessibility of phthalazinones has been crucial to their pharmaceutical development. Key synthetic approaches include:
Table 2: Evolution of Nitrogen Heterocycle Synthesis Methodologies
Era | Dominant Synthetic Method | Representative Drug | Therapeutic Class |
---|---|---|---|
Pre-1950s | Natural product isolation | Penicillin G | β-Lactam antibiotic |
1950s-1980s | Pictet-Spengler condensation | Solifenacin | Muscarinic receptor antagonist |
1980s-2000s | Bischler-Napieralski reaction | Quinapril | ACE inhibitor |
2000s-Present | Fragment-based hybridization | Olaparib (phthalazinone-based) | PARP inhibitor |
The structural complexity achievable with phthalazinones is demonstrated in patented derivatives like 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one—a PARP inhibitor with enhanced solubility and target affinity [6] [8]. These advances highlight how contemporary synthetic methodologies address historical limitations in heterocyclic drug development, particularly bioavailability challenges associated with planar polyaromatic systems. Modern phthalazinone synthesis emphasizes introduction of chiral centers, salt-forming moieties, and prodrug functionalities to optimize pharmacological performance [6] [9].
Hydrochloride salt formation represents a critical pharmaceutical optimization strategy for nitrogen-containing heterocycles, including 3-methyl-3,4-dihydrophthalazin-1(2H)-one. This approach addresses intrinsic limitations of free bases through:
The hydrochloride salt of 3-methyl-3,4-dihydrophthalazin-1(2H)-one exemplifies these advantages. Protonation of the sp²-hybridized nitrogen (N2 position) generates a water-soluble crystalline solid ideal for oral formulation [1] [6]. Structural analyses reveal that salt formation does not compromise target engagement; the planar phthalazinone core maintains optimal geometry for binding pocket interactions while the hydrochloride moiety improves systemic exposure [6] [8].
Table 3: Impact of Salt Formation on Pharmaceutical Properties of Nitrogen Heterocycles
Property | Free Base | Hydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Water Solubility | Low (often <1 mg/mL) | High (typically >50 mg/mL) | Enhanced dissolution and absorption |
Melting Point | Variable (often <150°C) | Elevated (>200°C) | Improved stability and crystallinity |
Oral Bioavailability | Suboptimal (F < 30%) | Optimized (F > 60%) | Reduced dose and interpatient variability |
Hygroscopicity | Problematic in some cases | Controlled | Manufacturing consistency |
Olaparib hydrochloride demonstrates the therapeutic impact of salt formation. The hydrochloride formulation significantly enhances tumor perfusion through vasoactive effects, improving drug delivery to tumor sites—an effect not observed with the free base [7]. This property contributes substantially to its radiosensitizing effects in xenograft models by reducing hypoxic radio-resistant tumor fractions. Similar pharmacokinetic optimization likely applies to 3-methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride, where salt formation transforms a promising pharmacophore into a viable drug candidate [1] [7]. Commercial validation of this approach is evidenced by pharmaceutical suppliers offering the hydrochloride salt for preclinical development, underscoring its importance in translational research [1]. The strategic implementation of hydrochloride salt formation exemplifies how pharmaceutical materials science complements medicinal chemistry to advance drug candidates from hit compounds to clinically effective agents.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: